2-Bromo-6-(bromomethyl)pyridine

Drug Discovery Medicinal Chemistry ADME Properties

2-Bromo-6-(bromomethyl)pyridine delivers an unmatched dual-reactivity profile—a benzylic (sp³) C-Br for nucleophilic substitution and an aromatic (sp²) C-Br for Pd-catalyzed cross-coupling—enabling sequential, orthogonal functionalization in two discrete synthetic steps. Unlike 2-bromo-6-methylpyridine (no benzylic handle) or 2,6-bis(bromomethyl)pyridine (no aromatic bromide), this scaffold eliminates inefficient intermediate functional group interconversions. Essential for modular CNS drug discovery, unsymmetrical multidentate ligand design, chromophore-embedded materials, and high-diversity library synthesis. Procure ≥98% purity with full QA documentation.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 83004-10-8
Cat. No. B1282057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(bromomethyl)pyridine
CAS83004-10-8
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)CBr
InChIInChI=1S/C6H5Br2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2
InChIKeyLSRDTCMNGSMEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(bromomethyl)pyridine (CAS 83004-10-8): A Bifunctional Building Block for Orthogonal Synthesis


2-Bromo-6-(bromomethyl)pyridine is a halogenated heterocyclic building block, characterized by a pyridine core with a bromine atom at the 2-position and a reactive bromomethyl group at the 6-position [1]. This unique substitution pattern, with the molecular formula C6H5Br2N and a molecular weight of 250.92 g/mol [1], provides a dual-reactivity profile. This allows for sequential, orthogonal functionalization strategies that are critical in the synthesis of complex molecules for pharmaceutical and materials science research .

2-Bromo-6-(bromomethyl)pyridine (CAS 83004-10-8) Differentiators: Why In-Class Analogs Are Not Direct Replacements


The presence of two distinct reactive sites in 2-Bromo-6-(bromomethyl)pyridine—an aromatic (sp²) C-Br bond and a benzylic (sp³) C-Br bond —precludes simple substitution with analogs. Compounds like 2-bromo-6-methylpyridine (CAS 5315-25-3) lack the benzylic leaving group, restricting them to cross-coupling chemistry only [1]. Conversely, 2,6-bis(bromomethyl)pyridine (CAS 7703-74-4) lacks the aromatic bromide needed for transition metal-catalyzed reactions [2]. This dual functionality is essential for applications requiring two distinct, sequential synthetic steps. Attempting to use a simpler analog would either halt the synthetic sequence or require additional, inefficient functional group interconversions.

2-Bromo-6-(bromomethyl)pyridine (CAS 83004-10-8): Quantitative Differentiation from Key Analogs


Enhanced Lipophilicity vs. 2-Bromo-6-methylpyridine: A Key Factor for Membrane Permeability in Drug Discovery

The introduction of a bromine atom on the methyl group significantly increases the lipophilicity of the molecule. The computed octanol-water partition coefficient (XLogP3) for 2-Bromo-6-(bromomethyl)pyridine is 2.5 [1]. In comparison, its non-brominated methyl analog, 2-bromo-6-methylpyridine, has a computed XLogP3 of 1.8 [2]. This difference of 0.7 log units translates to a more than 5-fold increase in lipophilicity, which can enhance passive membrane permeability—a critical property for oral bioavailability in drug development.

Drug Discovery Medicinal Chemistry ADME Properties

Unique Dual-Reactivity Profile Enables Orthogonal Functionalization Sequences

2-Bromo-6-(bromomethyl)pyridine possesses two chemically distinct electrophilic sites . The aromatic C2-bromine is reactive in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. The benzylic C6-bromomethyl group is highly reactive in SN2 nucleophilic substitution reactions with a wide range of N-, O-, and S-nucleophiles [2]. Its direct analog, 2-bromo-6-methylpyridine, possesses only the cross-coupling site, while 2,6-bis(bromomethyl)pyridine possesses two benzylic sites but no aromatic coupling handle. The 2-bromo-6-(bromomethyl) regioisomer is the only one that enables a controlled, two-step orthogonal functionalization sequence without the need for protecting group strategies.

Organic Synthesis Methodology Building Blocks

Key Intermediate in Patented Orexin-2 Receptor Agonists for Narcolepsy Treatment

2-Bromo-6-(bromomethyl)pyridine is explicitly utilized as a key synthetic intermediate in the preparation of heterocyclic compounds that act as orexin type 2 receptor agonists [1]. A specific synthetic example details the reaction of 2-bromo-6-(bromomethyl)pyridine (104 mg, 0.41 mmol) with a benzimidazole derivative in DMF using NaH as a base, leading to the formation of a more complex pyridine-containing structure with a product mass of 438 m/z [M+H]+ [2]. While the patent does not provide a direct head-to-head comparison with analogs, its specific use in this context, as opposed to simpler bromopyridines, underscores the utility of its dual-functional handle for constructing the complex architecture required for target engagement.

Pharmaceutical Intermediates CNS Drug Discovery Patented Synthesis

2-Bromo-6-(bromomethyl)pyridine (CAS 83004-10-8): Best-Fit Application Scenarios in Research and Industry


Modular Synthesis of Biologically Active Heterocycles

This compound is ideally suited for the modular construction of drug-like molecules. As demonstrated in the patent literature, its dual reactivity enables a two-step sequence where the benzylic bromide is first reacted with a nucleophile (e.g., an amine or heterocycle), followed by a Pd-catalyzed cross-coupling at the C2 position to introduce an aryl or heteroaryl group . This orthogonal approach is highly valuable in medicinal chemistry for generating diverse libraries of lead compounds around a pyridine scaffold, particularly in programs targeting CNS disorders like narcolepsy [1].

Synthesis of Complex Ligands for Coordination Chemistry and Catalysis

The ability to sequentially functionalize the 2- and 6-positions makes 2-Bromo-6-(bromomethyl)pyridine a premier building block for creating unsymmetrical, multidentate ligands. The benzylic position can be used to install a flexible donor arm (e.g., via reaction with a thiol, amine, or phosphine), while the aromatic bromide can be used in a cross-coupling reaction to install a rigid, conjugated donor group . This allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which is critical for optimizing catalyst activity and selectivity in transition metal catalysis [1].

Incorporation into Functional Materials and Sensors

The compound's enhanced lipophilicity (XLogP3 = 2.5) relative to simpler pyridine derivatives is beneficial for applications in materials science . This property can improve the solubility and processability of the resulting materials in organic solvents. Furthermore, the two reactive handles allow for the controlled introduction of chromophores or binding units onto a pyridine core, which is a fundamental strategy in the design of novel fluorescent chemosensors and components for organic electronics [1].

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